Citraconic acid, dimethyl ester
Overview
Description
Citraconic acid, dimethyl ester, is a compound related to citraconic anhydride, a derivative of citric acid. Citric acid and its derivatives have been extensively studied due to their importance in various chemical and biological processes.
Synthesis Analysis
- Citraconic acid, dimethyl ester, can be synthesized via free-radical addition of esters to esters of citraconic, itaconic, and acetylenedicarboxylic acids. This process involves the formation of a new C-C bond through homolytic addition, showing variations in effectiveness and product formation based on the specific esters involved (Ogibin, Elinson, & Nikishin, 1981).
Molecular Structure Analysis
- The molecular structure of citraconic acid, dimethyl ester, and its related compounds has been a subject of investigation in various studies. For instance, the quaternary structure of citrate synthase from Escherichia coli, which is related to citraconic acid, has been elucidated using techniques like equilibrium ultracentrifugation and polyacrylamide gel electrophoresis (Tong & Duckworth, 1975).
Chemical Reactions and Properties
- Citraconic acid, dimethyl ester, participates in various chemical reactions. For example, its reaction with amino acids leading to the formation of citraconyl aminoacetic acid and related compounds highlights its reactivity and potential for forming diverse chemical structures (Sheremeteva, Stolyarova, & Larina, 1961).
Physical Properties Analysis
- The physical properties of citraconic acid, dimethyl ester, and related compounds, such as their crystal structures and coordination geometries, have been characterized in various studies. For example, the study of dimethylgallium citrate triester complexes provides insights into the crystallographic and physical characteristics of these types of compounds (Banta, Rettig, Storr, & Trotter, 1985).
Scientific Research Applications
Pharmaceutical Applications : Citraconyl aminoacetic acid and its derivatives, formed by condensation with citraconic anhydride, exhibit potential for pharmaceutical applications due to their favorable properties (Sheremeteva, Stolyarova, & Larina, 1961).
Synthesis of Optically Active Compounds : The synthesis of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters results in an optically active paraconic-acid derivative, aligning with experimental observations (Coriani et al., 2009).
Enzyme Substrate Production : The synthesis of (3R)-3,4-Dicarboxy-3-hydroxybutyl-CoA, a deoxo analog of (3S)-Citryl-CoA, indicates potential for efficient production of synthetic substrates for enzymes involved in the tricarboxylic acid cycle (Eggerer, Giesemann, & Aigner, 1983).
Analytical Chemistry : A developed gas chromatographic technique facilitates quantitative analysis of maleic and citraconic anhydrides produced by catalytic vapor-phase oxidation of methylcyclopentane (Lorenzo, 1971).
Sustainable Chemical Production : Catalytic oxidative cleavage of catechol to muconic acids presents a green route to dimethyl adipate, significant in nylon-6,6 polymer production (Jastrzebski, Berg, Weckhuysen, & Bruijnincx, 2015).
Biodiesel Production : Supercritical dimethyl carbonate processes efficiently convert triglycerides to fatty acid methyl esters, suggesting an alternative method for biodiesel production (Ilham & Saka, 2009).
Lubricating Oils : Dicarboxylic acid esters, including derivatives of citraconic acid, are potential components in synthetic lubricating oils due to their compatibility and resistance to various factors (Gryglewicz & Oko, 2005).
Chemical Synthesis : Homolytic addition of esters to esters of citraconic, itaconic, and acetylenedicarboxylic acids aids in forming new C-C bonds (Ogibin, Elinson, & Nikishin, 1981).
Biodegradable Plasticizers : Esters of tartaric acid, derived from renewable tartaric acid, show potential as biodegradable plasticizers for polylactide (PLA), which is environmentally friendly (Zawada et al., 2017).
Medical Treatment : Dimethyl fumarate (DMF), a derivative, is an effective treatment for relapsing-remitting multiple sclerosis, demonstrating its medicinal significance (Dubey et al., 2015).
Safety And Hazards
properties
IUPAC Name |
dimethyl (Z)-2-methylbut-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883471 | |
Record name | Dimethyl methylmaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citraconic acid, dimethyl ester | |
CAS RN |
617-54-9 | |
Record name | Dimethyl citraconate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylcitraconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl citraconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl methylmaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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